2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Overview
Description
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is synthesized for use in electrochemical cell applications , suggesting that its targets could be related to these systems.
Mode of Action
The mode of action of 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with its targets in the electrochemical cell. The compound is used as a sensitizer in dye-sensitized solar cells (DSSCs) . The sensitizer’s role is to absorb light and generate electrons, which are then injected into the conduction band of the photoanode material .
Biochemical Pathways
Given its role in dsscs, it likely influences the electron transfer processes within these systems .
Result of Action
The result of the action of this compound is the generation of an electric current in DSSCs . The compound absorbs light and generates electrons, which are then transferred to the photoanode material, contributing to the generation of electricity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of light absorption and electron generation can be affected by the intensity and wavelength of the incident light . Additionally, the stability and efficacy of the compound may be influenced by the temperature and the chemical environment within the DSSC .
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-4-6-13(19-3)7-5-11/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHNXGBJWITHHB-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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